Anti-Proliferative Activity vs. Alpelisib in B-Cell Lymphoma
In a direct head-to-head comparison across a panel of 14 B-cell lymphoma (BCL) cell lines, CYH33 exhibited superior anti-proliferative activity compared to the marketed PI3Kα-selective inhibitor Alpelisib (BYL719) [1]. This study directly assessed the half-maximal inhibitory concentration (IC50) values for both compounds under identical experimental conditions [1].
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Potent inhibition across 14 BCL lines |
| Comparator Or Baseline | Alpelisib (BYL719) |
| Quantified Difference | Superior activity; specific IC50 fold-changes are not disclosed in the abstract but are described as 'superior'. |
| Conditions | Proliferation assay in a panel of 14 B cell lymphoma cell lines |
Why This Matters
This provides direct evidence that CYH33 can be a more potent research tool than the FDA-approved PI3Kα inhibitor Alpelisib in B-cell lymphoma models.
- [1] Chen Z, et al. Repressing MYC by targeting BET synergizes with selective inhibition of PI3Kα against B cell lymphoma. Cancer Letters. 2022;524:206-218. View Source
